5-Fluoro-3-cyclopropylphenol

Description

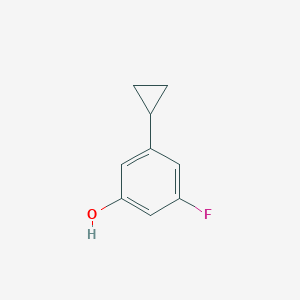

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUKOCHCVPJRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 5 Fluoro 3 Cyclopropylphenol

Strategic Approaches to the Synthesis of 5-Fluoro-3-cyclopropylphenol and Analogues

The synthesis of polysubstituted aromatic compounds such as this compound requires a multi-step approach that carefully orchestrates the introduction of each functional group onto the benzene (B151609) ring. Key strategic considerations involve the timing and methodology for constructing the cyclopropyl (B3062369) ring and installing the phenolic hydroxyl group, while accommodating the electronic influence of the fluorine atom. A common retrosynthetic analysis suggests two primary pathways: either constructing the cyclopropyl group on a pre-existing fluorinated aromatic scaffold followed by phenol (B47542) formation, or introducing the fluorine and hydroxyl functionalities to a cyclopropyl-benzene derivative. The methodologies discussed herein focus on the former approach, which leverages the versatility of transition metal-catalyzed reactions for both C-C bond formation to create the cyclopropane (B1198618) ring and subsequent C-O bond formation for the phenol group.

Transition Metal-Catalyzed Cycloaddition Reactions for Cyclopropyl Ring Formation

The formation of the cyclopropyl ring is a critical step in the synthesis of this compound. Transition-metal-catalyzed cyclopropanation of olefins represents one of the most efficient methods for this transformation. acs.org This strategy typically involves the reaction of a styrene (B11656) derivative, which serves as the alkene precursor, with a carbene source generated in situ from a diazo compound. wikipedia.org The high strain energy of cyclopropanes makes their formation via ring-opening of other structures energetically favorable in the presence of transition metals. nih.gov Both copper and palladium complexes have been extensively studied and utilized as effective catalysts for this purpose.

Copper-catalyzed cyclopropanation is a well-established and powerful method for synthesizing cyclopropane-containing molecules. nih.gov The catalytic cycle is initiated by the reaction of a copper catalyst with a diazo compound, such as ethyl diazoacetate, leading to the expulsion of dinitrogen gas and the formation of a highly reactive copper-carbene intermediate. nih.govresearchgate.net This metal carbene species then reacts with an olefin. wikipedia.org The addition of the metallacarbene to the alkene is a concerted but strongly asynchronous process. nih.govresearchgate.net This reaction proceeds through an early transition state where the alkene substrate approaches the carbene, leading directly to the cyclopropane product without the formation of a metallacyclobutane intermediate. nih.govresearchgate.net The choice of ligands on the copper catalyst can significantly influence the enantio- and diastereoselectivity of the reaction. nih.govresearchgate.net Copper derivatives have proven to be highly active catalysts for the cyclopropanation of various olefins, including deactivated ones. researchgate.net

Table 1: Examples of Copper-Catalyzed Cyclopropanation Reactions

| Catalyst | Olefin Substrate | Diazo Compound | Yield | Diastereoselectivity (trans:cis) |

|---|---|---|---|---|

| Copper(I) Complex | Styrene | Ethyl Diazoacetate | High | Varies with ligand |

| Cu(acac)₂ | 1-Hexene (B165129) | Ethyl Diazoacetate | Good | Moderate |

Palladium complexes also serve as highly effective catalysts for the cyclopropanation of olefins with diazo compounds. acs.orgrsc.org The mechanism of palladium-catalyzed cyclopropanation can differ from that of copper. With low-valent palladium catalysts, the reaction often begins with the formation of a complex between the palladium center and the olefin. researchgate.net This complex then reacts with the diazo compound to form a metallacyclobutane intermediate, which subsequently undergoes reductive elimination to yield the cyclopropane product and regenerate the active catalyst. researchgate.net

Studies comparing palladium(I) and palladium(II) carboxylate complexes have shown that both oxidation states can effectively catalyze the reaction, suggesting that palladium(II) precatalysts may be reduced in situ by the diazo compound to the catalytically active low-valent species. rsc.orgresearchgate.net While the selectivity and yields of palladium-catalyzed reactions are often similar to those of copper-based systems, the reaction rates can be significantly influenced by the nature of the ligands attached to the palladium center. rsc.org For example, acetate-based palladium catalysts have been observed to promote significantly higher reaction rates than pivalate (B1233124) derivatives. rsc.org Competition experiments have demonstrated that the cyclopropanation of styrene is more favorable than that of less activated olefins like 1-hexene when using palladium catalysts. rsc.org

Table 2: Comparison of Catalysts in Styrene Cyclopropanation

| Catalyst System | Key Intermediate Type | Relative Rate | Selectivity |

|---|---|---|---|

| Copper(I) with Diazo Compound | Metal Carbene | Fast | High |

| Palladium(II) Acetate (B1210297) | Metallacyclobutane | Very Fast | High |

Functionalization of Fluorinated Precursors and Phenol Generation

Following the construction of the cyclopropyl ring on the aromatic scaffold, the final key transformation is the introduction of the hydroxyl group to form the phenol. This is typically achieved through the hydroxylation of a halogenated aromatic intermediate. The synthesis of this halogenated precursor is a crucial step that sets the stage for the final phenol formation.

To create a suitable halogenated intermediate for subsequent hydroxylation, the difunctionalization of a styrene derivative can be employed. A practical method to achieve this is through a photoinduced atom transfer radical addition (ATRA) process, which can generate fluorinated benzyl (B1604629) bromides from styrenes. nih.gov In a plausible mechanism for this type of transformation, a photocatalyst in an excited state reduces an α-bromo-α-fluorocarbonyl compound to generate an α-fluorocarbonyl radical. nih.gov This radical then adds to the styrene, creating a benzylic radical intermediate. nih.gov This intermediate subsequently undergoes a halogen-atom transfer with the initial bromo-fluoro precursor to form the final bromofluorinated product and regenerate the α-fluorocarbonyl radical, thus propagating a chain cycle. nih.gov This method is highly compatible with a broad range of functional groups on the styrene. nih.gov Alternative methods for halofluorination can also be utilized, where a substrate is treated with a halogen source, such as N-Bromosuccinimide (NBS), and a fluoride (B91410) source. nih.gov

The conversion of halogenated aromatic compounds to phenols is a fundamental transformation in organic synthesis. rsc.org Among the various methods available, transition-metal-catalyzed hydroxylation of aryl halides has proven to be one of the most efficient routes. researchgate.net Copper-based catalysts, in particular, have received extensive attention due to their high activity, selectivity, and low cost. rsc.org An effective protocol involves the cross-coupling reaction of an aryl iodide or bromide with a simple hydroxide (B78521) source, such as sodium hydroxide (NaOH), in the presence of an atomically dispersed copper catalyst. rsc.org These reactions can often be conducted under mild conditions, without the need for complex organic ligands or a protective inert atmosphere. rsc.org The high selectivity of these reactions, which often target only the halide functional group, makes the synthesis of substituted phenols highly accessible. rsc.org Besides copper, palladium-based catalytic systems have also been developed for the hydroxylation of aryl halides, further expanding the toolkit for phenol synthesis. rsc.orgresearchgate.net The oxidation of chlorophenols in aqueous solutions has been shown to proceed through the formation of hydroxylated intermediates. nih.gov

Table 3: Methods for Hydroxylation of Aryl Halides

| Catalyst System | Aryl Halide Substrate | Hydroxide Source | Key Advantages |

|---|---|---|---|

| Cu–ZnO–ZrO₂ | Aryl Iodides | NaOH | Ligand-free, mild conditions, air-tolerant rsc.org |

| Palladium Complex | Aryl Bromides/Chlorides | H₂O | High reactivity for less reactive halides researchgate.net |

Optimized Conditions for Research-Scale and Scalable Syntheses

The preparation of this compound can be approached through various synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. For the synthesis of this compound, a plausible route is the coupling of a 3,5-dihalosubstituted phenol derivative with cyclopropylboronic acid. Optimization of reaction conditions is crucial for achieving high yields and purity, both on a laboratory scale and for larger-scale production.

The choice of solvent is critical in a Suzuki-Miyaura coupling as it influences the solubility of reactants and catalysts, and can affect the reaction rate and selectivity. nih.gov For the coupling of a polar substrate like a phenol derivative with cyclopropylboronic acid, polar aprotic solvents are often preferred.

Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that is effective in dissolving a wide range of organic and inorganic compounds, which can be advantageous for achieving a homogeneous reaction mixture. nih.gov Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive aryl chlorides. nih.gov

1,4-Dioxane: This is another commonly used solvent for Suzuki-Miyaura reactions. It is less polar than DMF but is still effective in solubilizing the reaction components, often in the presence of an aqueous base solution. researchgate.net The use of a dioxane/water mixture can be beneficial for the transmetalation step of the catalytic cycle. aidic.it

The selection between DMF and 1,4-Dioxane would depend on the specific halide (or triflate) precursor and the base used. The goal is to maintain a homogeneous solution to ensure efficient interaction between the catalyst and the reactants.

Below is a table summarizing typical solvent systems for Suzuki-Miyaura couplings relevant to the synthesis of this compound.

| Solvent System | Typical Base | Rationale |

| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | Good for a wide range of substrates; water is often necessary for the activity of the base. |

| Toluene / H₂O | K₃PO₄ | Often used for less reactive substrates; can facilitate product separation. |

| Dimethylformamide (DMF) | Na₂CO₃, K₂CO₃ | High boiling point allows for higher reaction temperatures; excellent solubilizing power. nih.gov |

| Tetrahydrofuran (THF) / H₂O | K₂CO₃ | A common ethereal solvent, often used for reactions at moderate temperatures. nih.govaudreyli.com |

For both research-scale optimization and large-scale synthesis, the choice of reactor technology can significantly impact reaction efficiency, safety, and scalability.

Batch Reactors: For initial research and small-scale synthesis, traditional batch reactors (e.g., round-bottom flasks) are commonly employed. They allow for straightforward setup and screening of various reaction parameters such as catalyst, base, solvent, and temperature. However, scaling up batch reactions can present challenges related to heat and mass transfer, potentially leading to lower yields and inconsistent product quality.

Continuous Flow Reactors: Continuous flow chemistry offers several advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. mit.edunih.gov In a flow reactor, reactants are continuously pumped through a heated tube or microreactor where the reaction occurs. mit.edursc.org This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better reproducibility. nih.gov For potentially hazardous reactions, such as those involving fluorinating agents or exothermic processes, the small reaction volume at any given time in a flow reactor enhances safety. durham.ac.uk The application of continuous flow technology to the synthesis of fluorinated phenols could enable safer and more efficient production. rsc.org

A comparison of these reactor technologies is presented in the table below.

| Feature | Batch Reactor | Continuous Flow Reactor |

| Scalability | Can be challenging due to heat and mass transfer limitations. | Readily scalable by extending the operation time or using parallel reactors. mit.edu |

| Safety | Higher risk with hazardous reagents or exothermic reactions due to larger volumes. | Inherently safer due to small reaction volumes and better heat dissipation. durham.ac.uk |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |

| Optimization | Time-consuming, requiring multiple experiments. | Rapid optimization through automated parameter screening. |

Elucidation of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms involving this compound is essential for predicting its reactivity and for designing synthetic routes to its derivatives. The molecule contains three key functionalities: a phenolic hydroxyl group, a cyclopropyl ring, and a fluorine atom on the aromatic ring, each influencing its chemical behavior.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The directing effects of the substituents will govern the position of substitution. The hydroxyl group is a strong ortho-, para-director, while the cyclopropyl group is also an ortho-, para-director. The fluorine atom is an ortho-, para-director but is deactivating. The interplay of these directing effects will determine the regioselectivity of electrophilic aromatic substitution reactions.

Functional group transformations of the hydroxyl group are also important. For instance, O-alkylation or O-acylation can be readily achieved by reacting the corresponding phenoxide with an electrophile. chemistrysteps.com The nucleophilicity of the phenolic oxygen can be influenced by the electronic effects of the other ring substituents.

Phenolic Moiety: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron density of the aromatic ring, further activating it towards electrophilic attack. The phenoxide is also a potent nucleophile and can participate in various reactions. chemistrysteps.com

Cyclopropyl Moiety: The cyclopropyl group is known for its unique electronic properties, behaving somewhat like a double bond in its ability to stabilize adjacent carbocations through conjugation. Under certain acidic conditions, the cyclopropyl ring can undergo ring-opening reactions. However, in many transformations, it remains a stable substituent. researchgate.netresearchgate.net Its reactivity is highly dependent on the reaction conditions and the presence of other functional groups in the molecule.

The fluorine atom at the 5-position has a significant impact on the reactivity of the molecule. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which is an activating effect. researchgate.net

For nucleophilic aromatic substitution, the presence of a fluorine atom can have a more complex role. While not as good a leaving group as heavier halogens, under certain conditions, particularly when the ring is activated by strong electron-withdrawing groups, fluorine can be displaced by a nucleophile. researchgate.net The strong electron-withdrawing nature of fluorine can also influence the acidity of the phenolic proton.

Influence of Fluorine Atom on Reaction Pathways and Selectivity

Steric and Electronic Effects of Fluorine on Reaction Intermediates

The presence of a fluorine atom on the aromatic ring of this compound significantly influences the stability and reactivity of intermediates formed during its synthesis. These effects can be categorized as steric and electronic.

Steric Effects:

The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). Consequently, the steric hindrance imposed by the fluorine substituent is generally considered minimal, especially when compared to bulkier halogen atoms like chlorine, bromine, or iodine. In the context of electrophilic aromatic substitution reactions, which are common in the synthesis of phenolic compounds, the small size of fluorine is unlikely to significantly impede the approach of an electrophile to the adjacent ortho positions. However, the presence of the adjacent cyclopropyl group would exert a more substantial steric influence.

Electronic Effects:

The electronic effects of fluorine are more complex and play a dominant role in directing the course of chemical reactions. These effects are twofold: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

Inductive Effect (-I): Due to its high electronegativity (3.98 on the Pauling scale), fluorine exerts a strong electron-withdrawing inductive effect. nih.gov This effect involves the polarization of the sigma (σ) bond between the fluorine and the carbon atom of the benzene ring, which in turn withdraws electron density from the aromatic system. This deactivation of the ring makes it less susceptible to electrophilic attack compared to unsubstituted benzene. The electron-withdrawing nature of fluorine can destabilize positively charged intermediates, such as the arenium ion (or sigma complex), which is formed during electrophilic aromatic substitution.

Resonance Effect (+M): Despite its strong inductive pull, the fluorine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect stabilizes a carbocation intermediate, particularly when the positive charge is located at the ortho or para positions relative to the fluorine atom. stackexchange.comreddit.com This is because the fluorine can donate a lone pair to the electron-poor carbocation, effectively dispersing the charge. stackexchange.com The overlap between the 2p orbitals of carbon and fluorine is effective, allowing for this stabilization. stackexchange.com

The interplay between the strong -I effect and the weaker +M effect is crucial. While the inductive effect deactivates the entire ring towards electrophilic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the directing effects of the hydroxyl and cyclopropyl groups would also need to be considered in a synthetic pathway.

Notably, in certain contexts, the resonance effect of fluorine can be significant enough to stabilize a positive charge at the para position more effectively than other halogens, leading to unexpectedly high reactivity at that site. researchgate.net

Table 1: Comparison of Electronic Effects of Halogens on Aromatic Rings

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity |

| Fluorine | 3.98 | Strong | Weak | Deactivating, Ortho/Para directing |

| Chlorine | 3.16 | Moderate | Weak | Deactivating, Ortho/Para directing |

| Bromine | 2.96 | Moderate | Weak | Deactivating, Ortho/Para directing |

| Iodine | 2.66 | Weak | Weak | Deactivating, Ortho/Para directing |

Impact on Thermal Decomposition Pathways of Fluorinated Aromatic Systems

The thermal decomposition of fluorinated aromatic compounds like this compound is heavily influenced by the exceptional strength of the carbon-fluorine (C-F) bond.

The C-F bond is the strongest single bond to carbon, with a typical bond dissociation energy (BDE) in aromatic systems of around 116-125 kcal/mol. nsf.govnih.gov This high bond strength means that C-F bond cleavage is often not the initial step in thermal decomposition. Instead, the degradation is more likely to be initiated by the cleavage of weaker bonds within the molecule. nih.govacs.org

For this compound, potential initial decomposition steps could involve:

Cleavage of the C-C bonds of the cyclopropyl ring: The cyclopropyl group is strained and can undergo ring-opening at elevated temperatures.

Cleavage of the C-O bond of the phenol group.

Cleavage of C-C bonds within the aromatic ring itself.

Once the initial fragmentation occurs, a cascade of secondary reactions can take place. The presence of the fluorine atom can influence these subsequent pathways. For instance, the formation of radical intermediates is a common feature of thermal decomposition. cswab.org The fluorine atom can affect the stability and reactivity of these radicals.

While the direct cleavage of the C-F bond is energetically demanding, it can occur under sufficiently high temperatures or through specific chemical pathways. the-innovation.org The cleavage of C-F bonds can lead to the formation of highly reactive aryl radicals and fluoride ions or fluorine radicals. These species can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms or reactions with other fragments.

Research on the thermal degradation of fluoropolymers and other fluorinated compounds has shown that decomposition can lead to the formation of various smaller fluorinated molecules. cswab.org In the presence of oxygen and water, the decomposition of fluorinated aromatic compounds can ultimately lead to the formation of hydrogen fluoride (HF) and various carbon oxides. rsc.org

Table 2: Typical Bond Dissociation Energies (BDEs) in Aromatic Systems

| Bond | Typical BDE (kcal/mol) | Implication for Thermal Decomposition |

| Aromatic C-F | 116 - 125 | Highly stable, unlikely to be the initial point of cleavage. |

| Aromatic C-H | 111 | Very stable. |

| Aromatic C-O (Phenol) | ~86 | Weaker than C-F and C-H, a potential site for initial cleavage. |

| Aromatic C-C (within ring) | ~110-120 | Very stable, but ring fragmentation can occur at high temperatures. |

| C-C (Cyclopropyl) | ~65 (strain release) | The strained ring is a likely point of initial thermal decomposition. |

Advanced Characterization and Derivatization Strategies for Research Purposes

Application of Advanced Spectroscopic Techniques in Research

Spectroscopic techniques are indispensable tools in the study of molecular structures and reaction dynamics. For 5-Fluoro-3-cyclopropylphenol, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR, Raman), and Mass Spectrometry (MS) provides a comprehensive understanding of its chemical properties.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a complete picture of the molecular connectivity and environment of the active nuclei.

The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms. The aromatic protons exhibit distinct signals due to their electronic environments, influenced by the hydroxyl, fluoro, and cyclopropyl (B3062369) substituents. The protons of the cyclopropyl group typically appear in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the fluorine atom shows a characteristic large coupling constant (¹JCF), which is a definitive indicator of direct C-F bonding.

Predicted NMR data is often used in research when experimental spectra are not available. The following tables show predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using advanced computational algorithms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl-CH | 1.85 | m |

| Cyclopropyl-CH₂ | 0.95 | m |

| Cyclopropyl-CH₂' | 0.68 | m |

| Aromatic-H2 | 6.55 | s |

| Aromatic-H4 | 6.40 | d |

| Aromatic-H6 | 6.48 | d |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 157.5 |

| C2 | 102.9 |

| C3 (C-cyclopropyl) | 147.2 |

| C4 | 106.5 |

| C5 (C-F) | 163.8 (d, ¹JCF ≈ 245 Hz) |

| C6 | 110.1 |

| Cyclopropyl-CH | 10.5 |

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The precise chemical shift of this signal provides a sensitive probe for intermolecular interactions (e.g., hydrogen bonding) and chemical transformations.

In mechanistic studies, ¹⁹F NMR is invaluable for monitoring reactions in real-time. For instance, during a reaction involving the phenolic hydroxyl group, such as etherification or esterification, changes in the electronic density across the aromatic ring would cause a discernible shift in the ¹⁹F signal. This allows researchers to track the consumption of the starting material and the formation of the product without the need for chromatographic separation. This technique is highly effective for determining reaction kinetics and identifying reaction intermediates that contain the fluorine atom. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it easier to analyze complex reaction mixtures.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; a vibrational mode that is weak or inactive in IR may be strong in Raman, and vice versa.

For this compound, key vibrational modes include:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group due to hydrogen bonding.

Aromatic C-H Stretch: These appear as sharp signals above 3000 cm⁻¹.

Cyclopropyl C-H Stretch: These are also found just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: A series of bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1100-1250 cm⁻¹ range, is a key indicator of the carbon-fluorine bond.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region corresponds to the phenolic C-O stretching vibration.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the cyclopropyl group, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Cyclopropyl C-H | Stretching | 2900-3000 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450-1600 | IR, Raman |

| C-O | Stretching | 1200-1300 | IR |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 166.

The fragmentation pattern is key to structural confirmation. Expected fragmentation pathways for this compound include:

Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide molecule from the molecular ion, leading to a significant peak at m/z 138.

Loss of Cyclopropyl Group: Cleavage of the cyclopropyl group (C₃H₅) would result in a fragment at m/z 125.

Loss of H atom: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z 165.

Cyclopropyl Fragmentation: The cyclopropyl ring itself can fragment, for instance, by losing ethylene (B1197577) (C₂H₄) after ring opening, leading to characteristic ions.

In research, MS is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For reaction monitoring, techniques like Selected Reaction Monitoring

Derivatization Methodologies for Analytical and Synthetic Research

On-Fiber Derivatization (OFD) for Enhanced Sensitivity

The detection and quantification of phenolic compounds at trace levels often necessitate derivatization to improve their volatility and chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. On-fiber derivatization (OFD) is a powerful sample preparation technique that combines extraction and derivatization into a single step, minimizing sample handling and potential for contamination. This approach is particularly advantageous for enhancing the sensitivity of the analysis of this compound.

The primary goal of derivatizing this compound is to convert the polar phenolic hydroxyl group into a less polar, more volatile ether or ester. This transformation reduces the compound's interaction with active sites in the GC column, leading to improved peak shape and increased sensitivity. jfda-online.com

Silylation is a widely employed derivatization technique for phenols. nih.gov In an OFD context, a solid-phase microextraction (SPME) fiber is first exposed to the sample containing this compound. Subsequently, the fiber is exposed to the headspace of a silylating reagent. Common silylating agents suitable for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The reaction results in the formation of the corresponding trimethylsilyl (B98337) (TMS) ether of this compound, which is significantly more volatile and thermally stable.

Acylation is another effective derivatization strategy. jfda-online.com Acetic anhydride (B1165640) is a common reagent for this purpose. The OFD procedure would involve the exposure of the SPME fiber to the analyte, followed by exposure to acetic anhydride vapor. This converts the phenol (B47542) to its acetate (B1210297) ester, which exhibits excellent chromatographic properties.

The choice of SPME fiber coating is crucial for the successful implementation of OFD. Polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are often suitable for the extraction of phenolic compounds. nih.gov The optimization of parameters such as derivatization time, temperature, and reagent concentration is essential to achieve maximum derivatization efficiency and, consequently, the highest analytical sensitivity.

Interactive Data Table: Representative On-Fiber Derivatization Parameters for Phenolic Compounds

| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) |

|---|---|---|

| SPME Fiber | Polyacrylate (PA) | PDMS/DVB |

| Derivatization Temperature | 50-70 °C | 60-80 °C |

| Derivatization Time | 15-30 min | 20-40 min |

| Expected Derivative | 5-Fluoro-3-cyclopropylphenyl trimethylsilyl ether | 5-Fluoro-3-cyclopropylphenyl acetate |

This table presents typical conditions for the on-fiber derivatization of phenolic compounds, which can be adapted for this compound.

Strategic Chemical Modifications for Research Utility

Beyond enhancing analytical detection, the strategic chemical modification of this compound can generate a library of derivatives with tailored properties for various research applications. These modifications can alter the compound's electronic properties, steric hindrance, and potential for intermolecular interactions, which is valuable in fields like medicinal chemistry and materials science.

The phenolic hydroxyl group is the primary site for chemical modification. One common strategy is etherification . By reacting this compound with various alkyl halides under basic conditions, a range of ether derivatives can be synthesized. For instance, reaction with benzyl (B1604629) bromide would yield the corresponding benzyl ether, introducing a bulky, aromatic group that can probe specific binding pockets in biological systems.

Esterification offers another avenue for diversification. Reaction with a variety of acyl chlorides or carboxylic anhydrides can produce a series of esters with different chain lengths and functional groups. For example, coupling with an amino acid derivative would introduce a chiral center and a charged group, significantly altering the molecule's physicochemical properties.

The aromatic ring of this compound also presents opportunities for modification, although these reactions are generally more complex. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, could introduce additional functional groups onto the ring. The directing effects of the existing fluorine, hydroxyl, and cyclopropyl groups would need to be carefully considered to control the regioselectivity of these reactions.

A particularly insightful modification for research purposes is the introduction of reporter groups . These are moieties that facilitate the detection or visualization of the molecule in a biological or material context. Examples include:

Fluorescent tags: Coupling with a fluorescent dye, such as a coumarin (B35378) or fluorescein (B123965) derivative, would allow the tracking of the molecule using fluorescence microscopy.

Biotinylation: The attachment of a biotin (B1667282) molecule allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be used for affinity purification or detection in various assays.

Photoaffinity labels: Introduction of a photochemically reactive group, such as an azide (B81097) or a diazirine, enables the formation of a covalent bond with a target molecule upon photoactivation, which is a powerful tool for identifying binding partners.

Interactive Data Table: Examples of Strategic Chemical Modifications of this compound

| Modification Type | Reagent/Condition | Resulting Derivative Class | Research Utility |

|---|---|---|---|

| Etherification | Alkyl halide, Base | Alkyl ethers | Probing steric and hydrophobic interactions |

| Esterification | Acyl chloride/Anhydride | Esters | Modulating polarity and creating prodrugs |

| Biotinylation | Activated biotin derivative | Biotinylated phenol | Affinity-based purification and detection |

| Fluorescent Labeling | Fluorescent dye with reactive group | Fluorescently-tagged phenol | Cellular imaging and tracking |

This table provides a conceptual overview of potential chemical modifications and their applications in a research context.

Computational Chemistry and Molecular Modeling of 5 Fluoro 3 Cyclopropylphenol

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are instrumental in providing a detailed picture of the electronic nature of a molecule, which is fundamental to understanding its reactivity and potential interactions. For 5-Fluoro-3-cyclopropylphenol, these methods can offer insights into how the electron-withdrawing fluorine atom and the strained cyclopropyl (B3062369) ring modulate the properties of the phenol (B47542) moiety.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground and Excited States

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to compute the electronic structure of molecules. Ab initio methods are based on first principles without the use of experimental parameters, while DFT methods incorporate electron correlation effects in a computationally efficient manner, making them widely used for a broad range of chemical systems.

For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to determine the optimized ground state geometry. nih.gov These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, these methods can be extended to investigate the electronic properties of excited states, which is crucial for understanding the molecule's photochemical behavior.

Analysis of Molecular Orbital Interactions and Electronic Properties

The electronic properties of this compound can be further understood through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |

| Ionization Potential | 7.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Prediction of Reaction Energetics and Transition State Geometries

Quantum chemical calculations are invaluable for predicting the thermodynamics and kinetics of chemical reactions. For this compound, these methods can be used to explore various potential reactions, such as electrophilic aromatic substitution or reactions involving the phenolic hydroxyl group. By calculating the energies of reactants, products, and transition states, the reaction enthalpies, activation energies, and reaction pathways can be determined. The identification of transition state geometries provides a detailed understanding of the mechanism at the molecular level.

Isotope Effects in Proton Transfer Processes

The phenolic hydroxyl group of this compound can participate in proton transfer reactions, which are fundamental in many chemical and biological processes. The study of kinetic isotope effects (KIEs), by computationally substituting hydrogen with deuterium in the hydroxyl group, can provide insights into the mechanism of these reactions. rsc.orgresearchgate.net A significant KIE would suggest that the proton transfer step is rate-determining. Theoretical calculations can predict the magnitude of the KIE, which can then be compared with experimental data to validate the proposed reaction mechanism. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment over time.

Simulation of Ligand-Receptor Binding Dynamics

If this compound is being investigated for its potential as a ligand for a biological receptor, MD simulations can provide crucial insights into the binding process. nih.gov These simulations can model the dynamic interactions between the ligand and the receptor's binding site, revealing the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov By simulating the binding process, it is possible to predict the binding affinity and understand the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov This information is vital for the rational design of more potent and selective ligands.

Table 2: Illustrative Data from MD Simulations of this compound Binding to a Hypothetical Receptor

| Parameter | Simulated Value | Significance |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Strength of the ligand-receptor interaction |

| Number of Hydrogen Bonds | 2-3 | Specificity and stability of binding |

| Root Mean Square Deviation (RMSD) of Ligand | 1.2 Å | Conformational stability of the ligand in the binding pocket |

| Root Mean Square Fluctuation (RMSF) of Receptor Residues | Varies | Identifies flexible regions of the receptor involved in binding |

Note: The values in this table are hypothetical and represent the type of data that would be generated from MD simulations.

Investigation of Conformational Landscapes and Flexibility of Phenolic Structures

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the cyclopropyl group to the phenolic ring and the orientation of the hydroxyl group. The presence of the fluorine atom and the hydroxyl group ortho to the cyclopropyl substituent introduces steric and electronic effects that significantly influence the molecule's preferred three-dimensional arrangement.

Computational studies on analogous ortho-substituted cyclopropylbenzenes have shown a preference for a "perpendicular" conformation, where the plane of the cyclopropyl ring is oriented at approximately 90 degrees to the plane of the benzene (B151609) ring. This arrangement minimizes steric hindrance between the substituents on the aromatic ring and the hydrogens of the cyclopropyl group. In the case of this compound, both the fluorine atom and the hydroxyl group would favor this perpendicular orientation of the cyclopropyl moiety.

The flexibility of the phenolic hydroxyl group is another key aspect of the molecule's conformational space. The hydroxyl group can orient itself either away from or towards the adjacent fluorine atom. While intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine is a possibility, the energetic favorability of such an interaction would need to be determined through quantum mechanical calculations.

The potential energy surface of this compound can be mapped by systematically rotating the dihedral angle of the cyclopropyl group and the hydroxyl group. This analysis reveals the global and local energy minima, which correspond to the most stable conformations, as well as the energy barriers between them. These barriers to rotation provide insight into the molecule's flexibility at different temperatures.

Table 1: Calculated Rotational Barriers and Dihedral Angles for Key Conformations of this compound (Hypothetical Data)

| Conformation | Cyclopropyl Dihedral Angle (°) | Hydroxyl Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Global Minimum | 90 | 180 | 0.0 | - |

| Local Minimum | 90 | 0 | 1.2 | 2.5 (for OH rotation) |

| Transition State | 0 | 180 | 5.8 | 5.8 (for cyclopropyl rotation) |

This table presents hypothetical data based on trends observed in related substituted cyclopropylbenzenes and fluorophenols.

Molecular Docking Studies for Putative Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to identify potential protein targets and to elucidate the molecular interactions that govern its binding affinity.

The process of molecular docking involves placing the ligand (this compound) into the binding site of a target protein and evaluating the goodness of fit using a scoring function. This scoring function estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.

Virtual screening of this compound against a library of protein structures can help to identify putative biological targets. For instance, phenolic compounds are known to interact with a variety of enzymes and receptors. Docking studies could explore the binding of this molecule to targets such as kinases, cyclooxygenases, or nuclear receptors.

Table 2: Predicted Binding Affinities of this compound with Putative Protein Targets (Hypothetical Data)

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | 0.5 |

| Mitogen-activated protein kinase 14 (p38 MAPK) | 3S3I | -7.9 | 1.2 |

| Estrogen Receptor Alpha | 1A52 | -7.2 | 3.5 |

This table contains hypothetical data to illustrate the potential outcomes of molecular docking studies.

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. This group is likely to form crucial hydrogen bonds with polar residues such as serine, threonine, tyrosine, aspartate, glutamate, and the peptide backbone.

Hydrophobic Interactions: The cyclopropyl group and the benzene ring are hydrophobic and are expected to engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.

Halogen Bonding: The fluorine atom, being electronegative, can participate in halogen bonds with electron-donating atoms (e.g., oxygen or sulfur) in the protein active site. It can also influence the electronic properties of the aromatic ring, potentially modulating π-π stacking or π-cation interactions.

A detailed analysis of the docked pose would reveal the precise geometry and distances of these interactions, providing a structural basis for the observed binding affinity.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for ligands acting on a particular target can be generated based on the structures of known active compounds or from the ligand-protein complex itself.

For a target identified through molecular docking of this compound, a pharmacophore model could be developed. This model would typically consist of features such as:

A hydrogen bond donor (from the hydroxyl group).

A hydrogen bond acceptor (from the hydroxyl oxygen or the fluorine atom).

An aromatic ring feature.

A hydrophobic feature (representing the cyclopropyl group).

This pharmacophore model can then be used as a 3D query to screen large chemical databases for other molecules that possess the same essential features in the correct spatial arrangement. This virtual screening process can rapidly identify a diverse set of potential new ligands for the target of interest, which can then be subjected to further computational and experimental validation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

To develop a QSAR or QSPR model for a series of compounds including this compound, a set of molecular descriptors is first calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Reflecting the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule (e.g., logP).

Once a dataset of compounds with known activities or properties and their corresponding molecular descriptors is compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model that correlates the descriptors with the observed activity or property.

For a series of substituted fluorophenols, a QSAR model might reveal that biological activity is positively correlated with the hydrophobicity (logP) and negatively correlated with the energy of the Highest Occupied Molecular Orbital (HOMO). A QSPR model for the same set of compounds could predict a property like boiling point based on descriptors such as molecular weight and polar surface area.

Table 3: Example Molecular Descriptors for a Series of Substituted Phenols for QSAR/QSPR Modeling (Hypothetical Data)

| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | HOMO Energy (eV) |

| Phenol | 1.48 | 94.11 | 20.23 | -8.95 |

| 3-Fluorophenol | 1.63 | 112.10 | 20.23 | -9.12 |

| 3-Cyclopropylphenol | 2.35 | 134.18 | 20.23 | -8.81 |

| This compound | 2.50 | 152.16 | 20.23 | -8.98 |

This table provides an example of the types of molecular descriptors that would be used to build QSAR and QSPR models.

These predictive models, once validated, can be used to estimate the activity or properties of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Application of Machine Learning in QSAR/QSPR Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netijsmr.inacs.orgnih.gov In the context of this compound and its analogues, machine learning algorithms can be trained on a dataset of similar phenolic compounds to predict various endpoints. researchgate.netijsmr.in

Machine learning approaches such as Random Forest, Support Vector Machines, and Deep Neural Networks have shown great promise in developing robust and predictive QSAR/QSPR models. ijsmr.innih.gov For a series of substituted phenols including this compound, a QSAR model could be developed to predict their cytotoxicity, antioxidant activity, or binding affinity to a specific protein target. researchgate.netijsmr.in The input for these models would be a set of calculated molecular descriptors, similar to those in the table above, for each compound in the training set.

The development of such models can significantly accelerate the drug discovery process by enabling the virtual screening of large libraries of compounds and prioritizing the synthesis of molecules with the most promising predicted activity. fmhr.orgneuroquantology.com

Below is an illustrative data table for a hypothetical QSAR study on a series of fluorinated phenols, including this compound, for predicting antioxidant activity.

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Molecular Weight | LogP |

| This compound | 15.2 | 14.8 | 166.18 | 2.8 |

| 4-Fluorophenol | 25.6 | 24.9 | 112.10 | 1.8 |

| 3-Fluorophenol | 22.1 | 21.5 | 112.10 | 1.8 |

| 2-Fluorophenol | 30.5 | 29.7 | 112.10 | 1.8 |

Retrospective and Prospective Applications of Computational Chemistry in Guiding Experimental Research

Computational chemistry serves as a powerful tool in both understanding past experimental results (retrospective applications) and predicting the outcomes of future experiments (prospective applications). longdom.orgfmhr.orgneuroquantology.com

Retrospective Applications: In the case of this compound, if experimental data on its reactivity or biological activity were available, computational methods could be used to rationalize these findings. For example, if the compound showed unexpectedly high binding affinity to a particular enzyme, molecular docking and molecular dynamics simulations could be performed to elucidate the specific binding mode and key interactions responsible for this affinity. This understanding can then be used to explain the structure-activity relationships within a series of related compounds.

Prospective Applications: The true power of computational chemistry lies in its predictive capabilities. longdom.orgfmhr.org For this compound, computational models could be used to:

Predict metabolic pathways: By identifying the most likely sites of metabolism, computational tools can help in designing analogues with improved metabolic stability. The cyclopropyl group, for instance, is known to influence metabolic pathways and can sometimes be a site of metabolic activity. hyphadiscovery.com

Design novel analogues: Based on a QSAR model, new derivatives of this compound with potentially enhanced activity can be designed in silico. This allows for the exploration of a vast chemical space without the need for extensive and costly synthesis.

Predict physicochemical properties: Properties such as solubility, pKa, and membrane permeability can be computationally predicted, aiding in the formulation and development of this compound for various applications. Computational studies on similar fluorophenols have shown good correlation between calculated and experimental pKa values. calstate.edu

Guide synthetic strategies: The unique structural features of the cyclopropane (B1198618) ring can present synthetic challenges. nih.govnih.gov Computational chemistry can be used to model reaction mechanisms and predict the feasibility of different synthetic routes.

The integration of computational and experimental approaches creates a synergistic cycle where computational predictions guide experimental work, and experimental results, in turn, validate and refine the computational models. This iterative process is at the heart of modern chemical and pharmaceutical research. fmhr.orgneuroquantology.com

Research on Biological Activities and Enzyme Inhibition Mechanisms of 5 Fluoro 3 Cyclopropylphenol Analogues

Investigation as a Potential Serotonin Receptor Modulator

The serotonin (5-hydroxytryptamine, or 5-HT) system, with its numerous receptor subtypes, is a critical regulator of a vast array of physiological and neurological processes. Consequently, molecules that can selectively modulate these receptors are of high therapeutic interest. The structural features of 5-Fluoro-3-cyclopropylphenol suggest a potential interaction with 5-HT receptors, particularly subtypes like 5-HT2C.

In Vitro Receptor Binding and Functional Assays for Specific Serotonin Receptor Subtypes (e.g., 5-HT2C)

To determine the activity of a compound like this compound at a specific serotonin receptor subtype, a series of in vitro assays would be employed. These assays are designed to measure two key properties: how tightly the compound binds to the receptor (affinity) and what effect it has on the receptor's activity (functional response).

Receptor Binding Assays: These assays quantify the affinity of a ligand for a receptor. A common method is the radioligand binding assay, which uses membrane preparations from cells engineered to express a high density of the target receptor (e.g., 5-HT2C). nih.govnih.gov In this competitive assay, the test compound is incubated with the receptor preparation in the presence of a known radioactive ligand. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Functional Assays: Once binding is established, functional assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (reduces the receptor's basal activity). The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway, leading to an increase in intracellular calcium ([Ca2+]i). innoprot.comnih.gov Therefore, a common functional assay involves using cells expressing the 5-HT2C receptor that are loaded with a calcium-sensitive fluorescent dye. An agonist would cause an increase in fluorescence, which can be measured to determine its potency (EC50) and efficacy (Emax). nih.govcreative-biolabs.com

| Assay Type | Principle | Key Parameter Measured | Example Application |

|---|---|---|---|

| Radioligand Binding Assay | Measures the ability of a test compound to displace a known radioactive ligand from the target receptor. | Ki (Inhibition Constant): Concentration of the ligand that occupies 50% of the receptors at equilibrium. A measure of affinity. | Determining the binding affinity of a novel fluorophenol analogue for the human 5-HT2C receptor. |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration upon receptor activation, typically using a fluorescent calcium indicator. | EC50 (Half-maximal effective concentration): Concentration of an agonist that produces 50% of the maximal response. A measure of potency. | Assessing the agonist activity of a cyclopropylphenol derivative at Gq-coupled receptors like 5-HT2A or 5-HT2C. innoprot.com |

| [35S]GTPγS Binding Assay | Measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to Gα subunits following receptor stimulation. | EC50 and Emax (Maximum effect): Determines the potency and efficacy of an agonist in initiating G protein signaling. | Evaluating the functional activity of a compound at Gi/o-coupled receptors like 5-HT1A. nih.gov |

Structure-Activity Relationships Governing Serotonin Receptor Agonism/Antagonism

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and functional activity of a lead compound. For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how specific structural modifications influence its interaction with serotonin receptors.

Role of the Phenolic Hydroxyl Group: The hydroxyl (-OH) group is often a key hydrogen bond donor or acceptor, critical for anchoring a ligand in the receptor's binding pocket. Its position on the aromatic ring is paramount.

Influence of the Fluorine Atom: Fluorine substitution can significantly alter a molecule's properties. tandfonline.com Its high electronegativity can change the acidity of the nearby phenol (B47542), influence hydrogen bonding capabilities, and create favorable electrostatic interactions. Replacing a hydrogen atom with fluorine can also block metabolic attack at that position, increasing the compound's metabolic stability. tandfonline.comtandfonline.com

Contribution of the Cyclopropyl (B3062369) Group: Small, rigid alkyl groups like cyclopropyl can explore specific hydrophobic pockets within the receptor binding site. Their defined conformation can lead to higher affinity and selectivity compared to more flexible alkyl chains. Studies on other 5-HT receptor ligands have shown that such groups can be critical for achieving high potency. nih.govnih.gov

By systematically modifying each of these components—for instance, by moving the fluorine to different positions, replacing the cyclopropyl with other groups, or altering the substitution pattern on the phenol ring—researchers can build a detailed map of the pharmacophore required for optimal activity at a specific serotonin receptor subtype. semanticscholar.org

Exploration as an Antimicrobial Agent

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antimicrobial properties. This makes analogues of this compound interesting candidates for investigation as potential antimicrobial agents.

Research on the Disruption of Bacterial Efflux Pumps by Phenolic Derivatives

One of the major challenges in treating bacterial infections is the rise of multidrug resistance (MDR). A primary mechanism of MDR is the active transport of antibiotics out of the bacterial cell by efflux pumps. nih.gov These protein complexes, such as the AcrAB-TolC system in Gram-negative bacteria, can expel a wide range of structurally diverse compounds, rendering many antibiotics ineffective.

Phenolic compounds have emerged as a promising class of efflux pump inhibitors (EPIs). frontiersin.org They are thought to interfere with the function of these pumps through several potential mechanisms:

Competitive or Non-competitive Inhibition: The phenolic compound may bind to the pump itself, either at the substrate binding site or at an allosteric site, preventing the antibiotic from being transported.

Disruption of Energy Transduction: Some efflux pumps rely on the proton motive force (PMF) across the bacterial membrane to power the transport process. Phenolic compounds can disrupt the membrane's integrity or dissipate the PMF, thereby de-energizing the pump.

Interference with Pump Assembly: For multi-component pumps like AcrAB-TolC, phenolic compounds might interfere with the proper assembly of the protein subunits, rendering the entire complex non-functional.

Research has shown that various plant-derived phenolics can potentiate the activity of conventional antibiotics against resistant bacterial strains by inhibiting efflux pump activity. nih.govmdpi.com

In Vitro Methodologies for Assessing Antimicrobial Efficacy

A standardized set of in vitro methods is used to determine the antimicrobial efficacy of a test compound. These assays are essential for initial screening and for quantifying a compound's activity. woah.org

Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The assay is performed in a 96-well plate where a standardized bacterial inoculum is added to wells containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Agar Disk Diffusion (Kirby-Bauer Test): In this method, a paper disk impregnated with the test compound is placed on an agar plate that has been uniformly swabbed with a bacterial culture. nih.govapec.org The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this "zone of inhibition" correlates with the susceptibility of the microorganism to the compound.

Efflux Pump Inhibition Assays: To specifically test if a compound is an EPI, a dye accumulation assay is often used. Bacteria that overexpress efflux pumps will actively pump out fluorescent dyes like ethidium bromide. In the presence of an effective EPI, the pump is blocked, leading to an accumulation of the dye inside the cells and a corresponding increase in fluorescence. nih.gov

| Methodology | Description | Primary Outcome |

|---|---|---|

| Broth Microdilution | Serial dilutions of the compound are incubated with a standard inoculum of bacteria in liquid growth medium. nih.gov | Minimum Inhibitory Concentration (MIC): The lowest concentration that inhibits visible bacterial growth. |

| Agar Disk Diffusion | A disk containing the test compound is placed on an agar plate inoculated with bacteria. The diameter of the resulting zone of no growth is measured. nih.govapec.org | Zone of Inhibition Diameter (mm): A qualitative or semi-quantitative measure of susceptibility. |

| Agar Dilution | The antimicrobial agent is incorporated directly into the agar medium at various concentrations. Bacteria are then spotted onto the plates. researchgate.net | MIC: The lowest concentration of the agent in the agar that prevents colony formation. |

| Time-Kill Assay | Bacteria are exposed to a fixed concentration of the compound, and the number of viable cells (CFU/mL) is determined at various time points. | Rate of Bactericidal Activity: Determines if the compound is bactericidal (kills) or bacteriostatic (inhibits growth). |

| Dye Accumulation/Efflux Assay | Measures the intracellular accumulation of a fluorescent substrate (e.g., ethidium bromide) in bacteria. An EPI will block efflux and increase fluorescence. nih.gov | Efflux Pump Inhibition: Provides direct evidence of a compound's ability to block bacterial efflux pumps. |

Enzyme Inhibition Studies of this compound and Related Compounds

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to create potent and specific enzyme inhibitors. nih.govresearchgate.net The unique properties of the fluorine atom can be exploited to interfere with catalytic mechanisms, often leading to irreversible inhibition.

A classic example of this principle is the anticancer drug 5-fluorouracil (5-FU). nih.gov In the body, 5-FU is converted into the active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. researchgate.netwikipedia.org

The mechanism of inhibition relies on the fluorine atom at the C5 position of the pyrimidine ring. researchgate.net During its normal catalytic cycle, thymidylate synthase transfers a methyl group to this position on its natural substrate, dUMP. A key step in this process involves the abstraction of the hydrogen atom at the C5 position. stackexchange.com However, when FdUMP binds to the enzyme, the fluorine atom at C5 cannot be abstracted as a proton. The C-F bond is significantly stronger than a C-H bond and its presence stalls the catalytic cycle, resulting in a stable, covalent complex between the inhibitor, the enzyme, and a cofactor, thereby inactivating the enzyme. tandfonline.comstackexchange.com

While this compound is structurally different from 5-FU, the same mechanistic principle could apply if it were designed to target an enzyme where the abstraction of a proton from the aromatic ring is part of the catalytic mechanism. The presence of the fluorine atom at a site of enzymatic modification could potentially turn the molecule into a mechanism-based, or "suicide," inhibitor of a specific target enzyme. nih.gov This strategy has been successfully applied to develop inhibitors for various enzyme classes, including proteases and glycosidases. researchgate.net

Inhibition of Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCAs)

Acetylcholinesterase (AChE):

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov Analogues containing fluorophenol structures have been investigated as AChE inhibitors. The introduction of fluorine can alter the electronic properties and binding interactions of the inhibitor with the enzyme's active site.

Research into fluorinated analogues of known drugs and novel heterocyclic compounds has demonstrated significant AChE inhibitory activity. For instance, fluorinated spiropyrrolidine heterocyclic hybrids have been synthesized and evaluated for their cholinesterase inhibitory effects. researchgate.net One indole-based fluorinated compound with a methoxy substituent on the aryl ring showed potent AChE inhibition with an IC50 value of 1.97 µM. researchgate.net The position of the fluorine atom on an aromatic ring can significantly influence potency and selectivity. In a series of fluorinated cinnamic acid derivatives, compounds with a para-substituted fluorine exhibited potent activity against AChE, with one of the most active compounds showing an IC50 of 1.11 µM. nih.gov Kinetic studies of this compound revealed a mixed-type inhibition mechanism, suggesting it binds to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Interactive Data Table: AChE Inhibition by Fluorinated Analogues

| Compound Class | Specific Analogue | AChE IC50 (µM) | Notes |

| Fluorinated Spiropyrrolidine | Indole-based with meta-methoxy | 1.97 ± 0.19 | Also inhibits BChE (IC50 = 7.08 µM) |

| Fluorinated Spiropyrrolidine | Phenyl-based with ortho-methoxy | 2.06 ± 0.21 | - |

| Fluorinated Cinnamic Acid Derivative | para-fluoro, N,N-diethylamino side chain | 1.11 ± 0.08 | High selectivity over BChE |

| Phenolic Derivatives from Galeola nudifolia | Compound 2 (a phenyl-β-D-glucopyranoside) | 122.13 | Competitive inhibition mechanism |

| Phenolic Derivatives from Galeola nudifolia | Compound 3 (a phenyl-β-D-glucopyranoside) | 125.49 | Competitive inhibition mechanism |

Human Carbonic Anhydrases (hCAs):

Human carbonic anhydrases are a family of zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govdrugbank.com Phenols are a known class of hCA inhibitors that act via a distinct mechanism: they bind to the zinc-coordinated water molecule in the enzyme's active site without displacing it, functioning as competitive inhibitors with the CO2 substrate. nih.gov

Studies on fluorinated phenyl sulfamates, which are analogues of phenolic compounds, have shown potent and selective inhibition of tumor-associated hCA isoforms IX and XII over the more common cytosolic isoforms I and II. cancer-research-network.com This selectivity is crucial for developing targeted anticancer therapies. For example, 2,3,5,6-tetrafluoro-4-hydroxy-phenylsulfamate demonstrated a high degree of inhibition against hCA IX (Ki = 2.8 nM) and hCA XII (Ki = 1.9 nM), while showing significantly weaker inhibition of off-target isoforms hCA I (Ki = 53 nM) and hCA II (Ki = 20 nM). cancer-research-network.com This highlights the role of the fluorine substitution pattern in achieving isoform selectivity.

Interactive Data Table: hCA Inhibition by Fluorinated Phenyl Sulfamate Analogues

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (IX/II) |

| 2,3,5,6-Tetrafluoro-4-hydroxy-phenylsulfamate | 53 | 20 | 2.8 | 1.9 | 7.1 |

| 2,3,4,5-Tetrafluoro-phenylsulfamate | 115 | 32 | 10 | 7.5 | 3.2 |

| 2,4,6-Trifluoro-phenylsulfamate | 415 | 113 | 9.8 | 8.1 | 11.5 |

| 4-Trifluoromethyl-phenylsulfamate | 102 | 45 | 47 | 35 | 0.95 |

Research on Inhibition of Receptor Tyrosine Kinases (e.g., EGFR-TK)

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are key regulators of cell growth and proliferation, and their aberrant activation is a hallmark of many cancers. acs.orgnih.gov The development of EGFR tyrosine kinase inhibitors (EGFR-TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). acs.orgnih.gov

A prominent example of an analogue containing a key structural feature is Almonertinib, a third-generation EGFR-TKI. Almonertinib's structure includes an indole N-cyclopropyl ring. acs.org This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. nih.gov It is highly selective for EGFR variants with activating mutations (such as exon 19 deletions or L858R substitution) and the T790M resistance mutation, while showing significantly less activity against the wild-type (WT) receptor. nih.gov This selectivity minimizes off-target effects and associated toxicities. The cyclopropyl group in such inhibitors can enhance potency and improve pharmacokinetic properties. acs.orgnih.gov

Interactive Data Table: EGFR-TK Inhibition by Almonertinib

| EGFR Variant | IC50 (nM) | Notes |

| Wild Type (WT) | 3.39 | - |

| T790M | 0.37 | Acquired resistance mutation |

| T790M/L858R | 0.29 | Double mutant |

| T790M/Del19 | 0.21 | Double mutant |

Studies on Other Enzyme Targets (e.g., Lipoxygenase, WDR5)

Lipoxygenase (LOX):

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov As such, LOX inhibitors are investigated for their anti-inflammatory potential. Phenolic compounds are a well-documented class of lipoxygenase inhibitors. nih.gov The inhibitory mechanism is often linked to their antioxidant or radical scavenging properties, as the lipoxygenation reaction proceeds via a radical mechanism.

Quantitative structure-activity relationship (QSAR) studies on various LOX inhibitors have shown that the hydrophobic character of the molecule is a key determinant of its inhibitory activity. nih.govnih.gov This suggests that lipophilic moieties, such as a cyclopropyl group, could favorably interact with hydrophobic domains in the enzyme's active site. The electronic effects of substituents like fluorine also play a role in modulating activity. While specific data on fluorinated cyclopropylphenols is scarce, the general principles of LOX inhibition by phenols provide a strong basis for their potential activity.

WD Repeat Domain 5 (WDR5):

WDR5 is a scaffolding protein that plays a crucial role in assembling epigenetic regulatory complexes, including those involving the MYC oncoprotein and MLL histone methyltransferases. nih.gov It has emerged as a promising target for anticancer drug discovery. nih.gov Inhibitors have been developed to block two key interaction sites on WDR5: the WIN site and the WBM site. nih.gov

Interactive Data Table: WDR5 Inhibition by Analogues

| Compound Class | Binding Site | Measurement | Value | Notes |

| WIN Site Inhibitor (OICR-9429) | WIN | Kd (nM) | 93 ± 28 | A benchmark small-molecule WIN site antagonist. |

| WBM Site Inhibitor (Compound 19) | WBM | EC50 (µM) | 12.34 | Activity in IMR32 neuroblastoma cells. |

Mechanistic Characterization of Enzyme Inhibition (Competitive, Non-competitive, Irreversible, Suicide Inhibition)

The efficacy of an enzyme inhibitor is defined by its mechanism of action, which can be broadly categorized as reversible (competitive, non-competitive) or irreversible.

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. researchgate.netnih.gov As mentioned, phenols are known to act as competitive inhibitors of human carbonic anhydrase II. nih.gov Similarly, certain phenolic derivatives from natural sources have been shown to be competitive inhibitors of AChE.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. researchgate.netnih.gov Some AChE inhibitors based on a benzoxazine core have been found to display a non-competitive inhibition mechanism. researchgate.net